molecular formula C8H10O2 B3028610 1-(3-Hydroxyphenyl)ethanol CAS No. 2415-09-0

1-(3-Hydroxyphenyl)ethanol

Cat. No.: B3028610
CAS No.: 2415-09-0
M. Wt: 138.16 g/mol
InChI Key: COJRWHSKVYUZHQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)ethanol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.1638 g/mol It is characterized by the presence of a hydroxyl group attached to the third carbon of a phenyl ring, which is further connected to an ethanol moiety

Mechanism of Action

Target of Action

This compound, also known by its IUPAC name 3-(1-hydroxyethyl)phenol , is a phenolic compound, and phenolic compounds are known to interact with a variety of biological targets.

Biochemical Pathways

The biochemical pathways affected by 1-(3-Hydroxyphenyl)ethanol are not clearly defined in the available literature. Phenolic compounds like this one are often involved in antioxidant activity and can participate in various biochemical reactions. The specific pathways affected by this compound and their downstream effects require further investigation .

Pharmacokinetics

According to one source, this compound has high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . These properties could impact its bioavailability, but more detailed studies are needed to confirm these predictions and to understand the compound’s overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-hydroxyacetophenone using catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-hydroxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to 3-hydroxyphenylethane using strong reducing agents.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 3-Hydroxyacetophenone.

    Reduction: 3-Hydroxyphenylethane.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

1-(3-Hydroxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)ethanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.

Properties

IUPAC Name

3-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWHSKVYUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-09-0
Record name 3-Hydroxy-alpha-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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